molecular formula C13H12BrN3O3 B2813300 N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1172973-97-5

N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No. B2813300
CAS RN: 1172973-97-5
M. Wt: 338.161
InChI Key: LGVUTNFIXRYDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C13H12BrN3O3 and its molecular weight is 338.161. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

AKOS024517042, also known as F5680-0124, VU0518985-1, or N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, is a complex compound with a specific target of action. The primary target of this compound is the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key component of the outer mitochondrial membrane and plays a crucial role in controlling the passage of metabolites between the mitochondria and the cytosol .

Mode of Action

AKOS024517042 acts as a VDAC inhibitor , reducing the channel conductance . By inhibiting the VDAC, it can control the flow of ions and other metabolites across the mitochondrial membrane. This interaction with its target can lead to changes in the mitochondrial function, affecting the energy production and metabolic processes within the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like AKOS024517042. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Moreover, the cellular environment, including the state of the cell and the presence of other signaling molecules, can also influence the compound’s efficacy .

properties

IUPAC Name

N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-7-10(12(19)17-13(20)15-7)6-11(18)16-9-4-2-3-8(14)5-9/h2-5H,6H2,1H3,(H,16,18)(H2,15,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVUTNFIXRYDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide

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